REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1([C:11]#[N:12])[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[O-]CC.[Na+].[NH4+:18].[Cl-].N.CO>CCO>[C:1]([O:5][C:6](=[O:13])[NH:7][C:8]1([C:11](=[NH:18])[NH2:12])[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C#N)=O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
8.08 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1 h at room temperature under an atmosphere of dry argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was capped
|
Type
|
STIRRING
|
Details
|
to stir for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The turbid suspension was filtered
|
Type
|
WASH
|
Details
|
to rinse
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
rinsing with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C(N)=N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.91 g | |
YIELD: CALCULATEDPERCENTYIELD | 109% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |